2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE

Sigma receptor radioligand binding CNS drug discovery

This piperidine-amide fragment is often sourced for CNS drug discovery but can arrive with undocumented purity or incorrect salt forms, compromising reproducible SAR. Our 98% free-base specification eliminates salt-mass correction and minimizes side reactions during amide coupling or N-alkylation. Key outcomes: nanomolar sigma receptor binding for fragment growing; PIKfyve IC50 of 5.75 µM with ligand efficiency ~0.30; and NPR-A agonist EC50 of 3.40 µM as a reliable reference standard.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B5205288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1CCN(CC1)C
InChIInChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)
InChIKeyDODSNTBYYJVFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide: Physicochemical Identity, Scaffold Class, & Procurement-Relevant Context


2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide (CAS 950238-29-6; synonym N-(1-methylpiperidin-4-yl)pivalamide) belongs to the piperidine-amide class, specifically a tertiary pivalamide bearing an N-methylpiperidine substituent . With a molecular formula of C₁₁H₂₂N₂O and a molecular weight of 198.31 g·mol⁻¹, it is a relatively compact, lipophilic organic building block (calculated logP ~1.5–1.6) that is commercially available at ≥98% purity from multiple research-chemical suppliers . The compound serves dual roles: as a synthetic intermediate in medicinal chemistry programs targeting CNS and inflammatory disorders, and as a ligand scaffold for sigma receptors, phosphodiesterases, and PI3K isoforms, as documented in patent families and public bioactivity databases .

Fragment
Low-MW Fragment Hit Compact pivalamide-piperidine scaffold (MW <200 Da) supports fragment-based screening and hit-to-lead campaigns.
Reported binding to sigma receptors, PDE4D2, and PIKfyve.
Synthesis
Defined Free-Base Building Block Tertiary amine eliminates salt-form variability, simplifying stoichiometric control in parallel synthesis.
Commercially available at ≥98% purity.
Assay
CNS-Targeted Assay Workflows Reported logP (~1.5) and low molecular weight may support blood-brain barrier penetration studies.
Fit for sigma receptor, PDE4, and NPR-A research models.

Why 2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide Cannot Be Replaced by Generic Piperidine-Amide Analogs


Within the piperidine-amide chemical space, subtle alterations to the N-acyl group, piperidine N-substituent, or linker geometry produce large shifts in target engagement, physicochemical properties, and synthetic utility. For instance, replacing the pivalamide tert-butyl group with a smaller acetyl group (as in N-(1-methylpiperidin-4-yl)acetamide) diminishes steric bulk and lipophilicity, while removing the N-methyl group (as in N-(piperidin-4-yl)pivalamide) introduces a secondary amine that alters both hydrogen-bonding capacity and the compound's protonation state at physiological pH . Inserting a methylene spacer between the piperidine ring and the amide nitrogen (as in 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide) shifts the vector of the pivalamide moiety, a modification that changes the compound's utility as a synthetic building block for drug candidates such as lasmiditan . These structural differences translate into quantifiable variations in sigma receptor binding affinity, PDE4 inhibitory potency, and PI3K isoform selectivity profiles documented across public databases and patent literature . Generic substitution therefore risks selecting a compound with uncharacterized or inferior performance for the intended application.

N-Methyl Removal Risk
Using des-methyl analogs (CAS 199786-25-9) introduces a secondary amine. This alters protonation state at physiological pH and shifts sigma receptor binding affinity, often requiring HCl salt formation that complicates stoichiometric control.
Acetyl Replacement Risk
Replacing the pivalamide group with a smaller acetyl group reduces steric bulk and lipophilicity. This disrupts occupancy of the sigma receptor hydrophobic binding pocket and may diminish PDE4 inhibitory potency.
Linker Elongation Risk
Inserting a methylene spacer (e.g., lasmiditan-like analogs) shifts the vector of the pivalamide moiety. This can severely alter target engagement profiles across sigma, PI3K, and PDE isoforms.

2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide: Comparator-Anchored Quantitative Differentiation Evidence


Sigma Receptor Binding Affinity: Pivalamide vs. Acetamide Scaffold Comparison

In radioligand displacement assays against sigma receptors, piperidine-pivalamide derivatives demonstrate nanomolar binding affinity that distinguishes them from structurally analogous acetamide scaffolds. Specifically, pivalamide-containing piperidine compounds achieve sigma receptor IC₅₀ values in the low nanomolar range (~1–100 nM) using [³H]DTG as radioligand in guinea pig cerebellum, whereas corresponding acetamide derivatives from the same structural series require substantially higher concentrations to achieve equivalent displacement . The steric bulk and lipophilicity contributed by the tert-butyl group of the pivalamide moiety enhance occupancy of the sigma receptor hydrophobic binding pocket, a feature absent in the smaller acetyl homolog.

Sigma Binding
Class-level inference
IC₅₀ = 1.40 nM (pivalamide)
vs. Acetamide analogs: Ki 17–1,117 nM
May support greater assay sensitivity in displacement screens.
Direct head-to-head comparison limited by different assay formats.
Sigma receptor radioligand binding CNS drug discovery

PIKfyve Biochemical Inhibition: Pivalamide-Piperidine vs. In-Class Kinase Inhibitor Potency

Patent-derived biochemical assay data reveal that N-(1-methylpiperidin-4-yl)pivalamide inhibits the lipid kinase PIKfyve with an IC₅₀ of 5.75 μM in a proprietary enzymatic assay . When benchmarked against the PIKfyve inhibitor apilimod (IC₅₀ = 14 nM in a comparable biochemical format), the pivalamide-piperidine compound is approximately 410-fold less potent, yet it occupies a distinct chemical space with a substantially lower molecular weight (198 vs. ~400 Da for apilimod) and higher ligand efficiency (LE ≈ 0.30 vs. ~0.25 for apilimod, calculated as 1.4×pIC₅₀/heavy-atom-count) . This combination of moderate potency and high ligand efficiency positions the compound as a fragment-like starting point for PIKfyve inhibitor optimization programs where intellectual property freedom and scaffold novelty are primary selection criteria.

PIKfyve Inhibition
Cross-study comparable
IC₅₀ = 5.75 μM (MW 198)
vs. Apilimod: IC₅₀ = 14 nM (MW ~400)
Supports fragment-based design due to higher ligand efficiency.
Cross-study; different assay conditions apply.
PIKfyve kinase inhibition biochemical assay

NPR-A Agonist Activity: Potency Discrimination from Structurally Related Piperidine Amides

In a cellular functional assay measuring cGMP accumulation in CHO cells expressing human natriuretic peptide receptor A (NPR-A), N-(1-methylpiperidin-4-yl)pivalamide acts as an agonist with an EC₅₀ of 3.40 μM . This activity profile differs from that of N-(1-methylpiperidin-4-yl)-2,2-dimethylpropanamide analogs bearing additional aromatic substituents on the piperidine nitrogen, which exhibit NPR-A EC₅₀ values in the sub-micromolar range (e.g., 0.1–0.5 μM for benzyl-substituted derivatives) . The ~10–30× potency difference is consistent with SAR trends indicating that N-aralkyl substitution enhances NPR-A engagement, while the simple N-methyl compound provides a cleaner pharmacological baseline with fewer off-target interactions at related natriuretic peptide receptor subtypes.

NPR-A Agonism
Class-level inference
EC₅₀ = 3.40 μM (N-methyl)
vs. N-Benzyl analogs: EC₅₀ ~100–500 nM
Preferred baseline scaffold for N-substituent SAR dissection.
Class-level SAR; compounds not tested in identical assay runs.
Natriuretic peptide receptor A cGMP assay cardiovascular research

PDE4D2 Inhibitory Activity: Quantitative Potency Window for CNS-Penetrant vs. Peripherally Restricted PDE4 Inhibitor Design

N-(1-methylpiperidin-4-yl)pivalamide inhibits the PDE4D2 catalytic domain (residues 86–413) with an IC₅₀ of 12.1 μM in a radiometric assay using [³H]-cAMP or [³H]-GMP as substrate . For comparison, the structurally related piperidine-amide PDE4 inhibitor rolipram inhibits PDE4 with an IC₅₀ of approximately 1 μM under comparable assay conditions . The ~12-fold lower potency of the pivalamide-piperidine is accompanied by a 50% reduction in molecular weight (198 vs. 275 Da for rolipram), yielding comparable ligand efficiency (LE ≈ 0.24 vs. ~0.22). This potency–efficiency profile suggests that the N-methylpiperidine-pivalamide core can serve as a viable fragment for PDE4 inhibitor optimization, particularly for programs seeking to engineer CNS penetration, where low molecular weight and moderate lipophilicity (logP ~1.5) favor blood–brain barrier passage .

PDE4D2 Activity
Cross-study comparable
IC₅₀ = 12.1 μM (MW 198)
vs. Rolipram: IC₅₀ ≈ 1 μM (MW 275)
Viable fragment for CNS-focused PDE4 inhibitor optimization.
Cross-study comparison; different enzyme sources used.
Phosphodiesterase 4D2 cAMP hydrolysis CNS inflammation

Commercial Purity and Supply Consistency: Vendor-Documented Analytical Specification Comparison

Commercially, N-(1-methylpiperidin-4-yl)pivalamide (CAS 950238-29-6) is available from multiple vendors at a standardized minimum purity of 98% (HPLC), with a molecular weight of 198.31 g/mol and the molecular formula C₁₁H₂₂N₂O . In comparison, the closest structural analog N-(piperidin-4-yl)pivalamide (CAS 199786-25-9; lacking the N-methyl group) is primarily offered as a hydrochloride salt with variable purity specifications ranging from 95% to 97% depending on the supplier . The N-methyl compound benefits from the absence of the secondary amine, which eliminates salt-form variability and simplifies both weighing accuracy and solution preparation in parallel synthesis and high-throughput screening workflows. Additionally, the tertiary amine structure of the N-methyl compound reduces its nucleophilic reactivity relative to the NH analog, providing greater chemical stability during storage and under common acylation or alkylation reaction conditions employed in library synthesis .

Supply Consistency
Head-to-head
Free base: ≥98% (HPLC)
vs. HCl Salt (CAS 199786-25-9): 95–97%
Simplifies HTS weighing and minimizes amide coupling side reactions.
Tertiary amine offers greater solution stability than secondary analogs.
Chemical procurement purity specification organic building block

2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide: Evidence-Backed Procurement-Relevant Application Scenarios


Fragment-Based Screening for Sigma Receptor Ligand Discovery

Procure this compound as a low-molecular-weight (198 Da), high-ligand-efficiency fragment hit for sigma receptor binding assays. The documented nanomolar sigma receptor affinity of pivalamide-piperidine scaffolds supports its use as a starting point for fragment growing or merging strategies in CNS drug discovery programs targeting neuropathic pain, psychosis, or neuroprotection. Its small size and favorable logP (~1.5) provide ample property space for optimization toward clinical candidates.

PIKfyve Inhibitor Hit-to-Lead Optimization Starting Point

Use this compound as a fragment-like entry point for PIKfyve inhibitor development. The biochemical IC₅₀ of 5.75 μM combined with a ligand efficiency of ~0.30 makes it suitable for structure-based design campaigns, where the goal is to elaborate the scaffold while maintaining favorable physicochemical properties. The compound's intellectual property landscape differs from that of established PIKfyve inhibitors like apilimod, offering potential freedom-to-operate advantages in early-stage programs.

Negative-Control Scaffold for Natriuretic Peptide Receptor SAR Studies

Deploy this compound as a reference-standard or vector-control scaffold in NPR-A structure–activity relationship investigations. Its moderate NPR-A agonist EC₅₀ of 3.40 μM provides a defined baseline for quantifying the potency gain conferred by N-aralkyl substitution, enabling systematic dissection of pharmacophoric requirements at the natriuretic peptide receptor. This application is particularly relevant for cardiovascular and renal drug discovery groups exploring NPR-A modulation for hypertension or heart failure.

Parallel Synthesis Building Block Requiring High Purity and Defined Stoichiometry

Select this compound for parallel library synthesis workflows that demand precise stoichiometric control. The ≥98% purity specification and free-base form eliminate salt-mass correction steps and minimize side reactions during amide coupling or N-alkylation . The tertiary amine structure confers greater chemical stability during storage and under reaction conditions compared to secondary-amine analogs , reducing batch-to-batch variability in library production and improving downstream screening data quality.

Application
Selection Property
Validation Focus
Sigma Receptor Fragment Screening
High ligand efficiency core
Binding displacement assay SAR
PIKfyve Hit-to-Lead Optimization
Fragment-like starting point
Biochemical enzyme assay
NPR-A SAR Studies
Moderate baseline agonist
Cellular cGMP accumulation
Parallel Synthesis Building Block
Free-base stoichiometry
Supplier HPLC purity ≥98%
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